molecular formula C13H18BrClO2 B8759396 4-((6-Bromohexyl)oxy)-3-chloroanisole CAS No. 56219-58-0

4-((6-Bromohexyl)oxy)-3-chloroanisole

Cat. No. B8759396
Key on ui cas rn: 56219-58-0
M. Wt: 321.64 g/mol
InChI Key: UKOSNWUWCKENON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04182759

Procedure details

A mixture of 10 g (0.0313 mole) of 6-(2-chloro-4-methoxyphenoxy)hexyl bromide and 5.2 g (0.313 mole) of triethyl phosphite was heated at 180°-190° C. for two hours. The reaction mixture was distilled in vacuo, and the fraction (4.6 g) collected at 183°-185° C. (0.03 mm) was redistilled to give 3.6 g of diethyl [6-(2-chloro-4-methoxyphenoxy)hexyl]phosphonate, b.p. 195°-197° C. (0.005 mm).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[C:14]([O:16][CH3:17])[CH:13]=[CH:12][C:3]=1[O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]Br.[P:18]([O:25]CC)([O:22][CH2:23][CH3:24])[O:19][CH2:20][CH3:21]>>[Cl:1][C:2]1[CH:15]=[C:14]([O:16][CH3:17])[CH:13]=[CH:12][C:3]=1[O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][P:18](=[O:25])([O:22][CH2:23][CH3:24])[O:19][CH2:20][CH3:21]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(OCCCCCCBr)C=CC(=C1)OC
Name
Quantity
5.2 g
Type
reactant
Smiles
P(OCC)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 180°-190° C. for two hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was distilled in vacuo
CUSTOM
Type
CUSTOM
Details
the fraction (4.6 g) collected at 183°-185° C. (0.03 mm)
DISTILLATION
Type
DISTILLATION
Details
was redistilled

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OCCCCCCP(OCC)(OCC)=O)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: CALCULATEDPERCENTYIELD 30.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.